molecular formula C12H9F2NO B2951470 4-(2,6-Difluorophenoxy)aniline CAS No. 307308-81-2

4-(2,6-Difluorophenoxy)aniline

Cat. No.: B2951470
CAS No.: 307308-81-2
M. Wt: 221.207
InChI Key: VQWLDDHBHQYMTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2,6-Difluorophenoxy)aniline” is an organic compound with the molecular formula C12H9F2NO . It has a molecular weight of 221.21 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to an amine (NH2) and a 2,6-difluorophenoxy group . The exact 3D structure is not provided in the search results.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere . It has a molecular weight of 221.21 .

Mechanism of Action

Mode of Action

. The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.

Pharmacokinetics

84–280, suggesting that it would show good oral absorption and the ability to cross lipid barriers . The compound’s solubility is low to moderate in PBS (physiological pH), but significantly improved in an acidic environment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(2,6-Difluorophenoxy)aniline . For instance, the compound’s stability and reactivity can be affected by the presence of other functional groups and the nature of the reaction conditions . .

Safety and Hazards

“4-(2,6-Difluorophenoxy)aniline” is associated with several hazard statements including H302 (Harmful if swallowed), H316 (Causes mild skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Properties

IUPAC Name

4-(2,6-difluorophenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO/c13-10-2-1-3-11(14)12(10)16-9-6-4-8(15)5-7-9/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWLDDHBHQYMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)OC2=CC=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a 500 mL, 3-necked round-bottom flask purged and maintained under an inert atmosphere of nitrogen, was placed a solution of 1,3-difluoro-2-(4-nitrophenoxy)benzene (20 g, 79.62 mmol, 1.00 equiv) in methanol (200 mL), Raney Nickel (2 g). A solution of hydrazine hydrate (12.67 g) in methanol (50 mL) was added dropwise with stirring in 15 min. The resulting solution was stirred for 12 h at 25° C., then filtrated and the filtrate was concentrated under vacuum. The residue was diluted with f ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate and concentrated under vacuum to give 16 g (91%) of 4-(2,6-difluorophenoxy)aniline as black oil.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12.67 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.